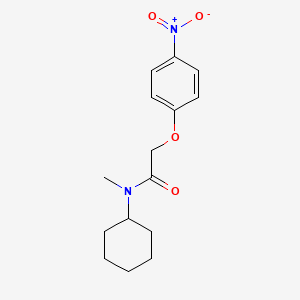![molecular formula C22H24N4O2 B5543203 4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)
4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzimidazole and piperazine derivatives is often pursued for their notable biological activities. For example, Mamedov et al. (2022) designed and synthesized a series of 2-(benzimidazol-2-yl)quinoxalines with piperazine, piperidine, and morpholine moieties, showcasing the versatility and potential of such compounds in antitumor activities (Mamedov et al., 2022). Additionally, Gadhave et al. (2012) focused on synthesizing 1-methyl-2-aminophenyl-4-(N4-alkyl/arylpiperazinyl) benzimidazole derivatives, demonstrating the applicability of such structures in antifungal screening (Gadhave et al., 2012).
Molecular Structure Analysis
The structural characterization of benzimidazole and piperazine derivatives is crucial for understanding their chemical and biological properties. The crystal and molecular structure of similar compounds, such as 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, have been determined using X-ray analysis, revealing detailed insights into their molecular conformations (Özbey et al., 1998).
Chemical Reactions and Properties
Benzimidazole and piperazine derivatives undergo various chemical reactions that define their reactivity and functional applications. For instance, Abdelaal et al. (1992) explored the reactions of benzoxazolone and benzothiazolone derivatives with cis-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)]-1,3-dioxolan-4-yl}methyl methanesulfonate, showcasing the synthetic versatility of such compounds (Abdelaal et al., 1992).
Physical Properties Analysis
The physical properties of benzimidazole and piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular conformation and substituents. Studies like those by Mahesha et al. (2019) on closely related piperazine derivatives highlight the impact of molecular structure on physical properties and intermolecular interactions (Mahesha et al., 2019).
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are pivotal for their chemical behavior and potential pharmacological applications. The synthesis and evaluation of novel benzimidazole derivatives as selective neuropeptide Y Y1 receptor antagonists by Zarrinmayeh et al. (1998) provide insights into the chemical properties and potential therapeutic applications of such compounds (Zarrinmayeh et al., 1998).
Applications De Recherche Scientifique
Synthesis and Characterization
- Novel Dihydropyrimidinone Derivatives Synthesis : Research conducted by Bhat et al. (2018) explored the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a Biginelli synthesis approach. This method yielded compounds with potential biological activities in a simple and efficient manner (Bhat et al., 2018).
Biological Evaluation
- Antimicrobial and Antifungal Activity : Vasi et al. (2014) synthesized and evaluated the biological activity of benzimidazole derivatives. Some compounds showed higher antifungal activity compared to commercial drugs, highlighting their potential as novel therapeutic agents (Vasi et al., 2014).
- Antiproliferative Activity : Nowicka et al. (2015) focused on the synthesis and evaluation of antiproliferative activity of novel 2-arylideneaminobenzimidazole derivatives against various cancer cell lines. One compound showed significant activity, indicating potential for cancer therapy (Nowicka et al., 2015).
Potential Therapeutic Applications
- Bacterial Biofilm and MurB Inhibitors : Mekky and Sanad (2020) synthesized novel compounds acting as potent bacterial biofilm and MurB enzyme inhibitors. These findings suggest applications in combating resistant bacterial strains (Mekky & Sanad, 2020).
Propriétés
IUPAC Name |
4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-6-5-7-17(12-15)26-13-16(2)25(14-22(26)28)21(27)11-10-20-23-18-8-3-4-9-19(18)24-20/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFHULHUSRTOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)CCC2=NC3=CC=CC=C3N2)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-N-biphenyl-2-yl-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5543120.png)

![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)

![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)
![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)

![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)


![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)
